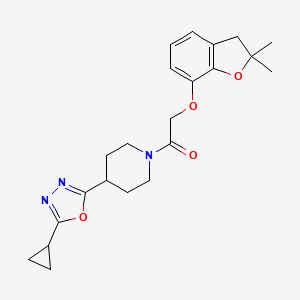

![molecular formula C20H28N4OS B2582705 N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide CAS No. 688355-10-4](/img/structure/B2582705.png)

N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives involves several methods, including the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, which is catalyzed by molecular iodine . Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea as a nitrogen source, elemental sulfur as a promoter, DABCO as a base, and DMSO as a solvent .Molecular Structure Analysis

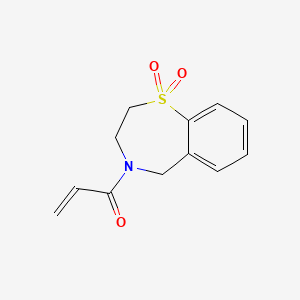

The molecular structure of N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide consists of a quinazoline core with a butyl group, a cyclohexylamino group, and a sulfanylacetamide group attached.Chemical Reactions Analysis

Quinazoline derivatives, including this compound, are involved in various chemical reactions. For instance, they can undergo dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines . They can also participate in [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Quinazoline derivatives are widely explored for their anticancer properties, particularly as tyrosine kinase inhibitors. CP-724,714, a substituted quinazoline, is an example that acts as a selective HER-2 tyrosine kinase inhibitor for oral administration, aiming to treat advanced malignant solid tumors expressing HER-2 (Munster et al., 2004).

Cardiovascular Disease Management

Quinapril, another quinazoline derivative, is an ACE inhibitor that has shown efficacy in improving exercise tolerance and symptomatology in patients with mild to moderate heart failure. This suggests the potential of quinazoline derivatives in cardiovascular disease management (Riegger, 1991).

Neuroprotection and Spinal Cord Injury

Quinazoline derivatives have been investigated for their neuroprotective effects. For example, the AMPA/kainate antagonist NBQX (a quinazoline derivative) showed a dose-dependent reduction in tissue loss and functional impairment after spinal cord trauma, highlighting its potential in neuroprotection and treatment of spinal cord injuries (Wrathall et al., 1994).

Metabolism and Pharmacokinetics

The study of pharmacokinetics and metabolism of quinazoline derivatives, like troglitazone and paracetamol, provides essential insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, facilitating the development of new drugs with better efficacy and safety profiles (Liukas et al., 2011).

Eigenschaften

IUPAC Name |

N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVVDGGRXUSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)